molecular formula C13H17BrN2O2 B3045652 tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1111637-66-1

tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B3045652
CAS No.: 1111637-66-1
M. Wt: 313.19
InChI Key: CJZVQZYRIKGSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1111637-66-1) is a brominated pyrrolopyridine derivative with a tert-butyl carbamate protecting group. Its molecular formula is C₁₃H₁₇BrN₂O₂, and its molecular weight is 313.19 g/mol . The compound features a partially saturated 2,3-dihydro-pyrrolo[2,3-b]pyridine core, a bromine substituent at position 5, and a methyl group at position 3. The tert-butyl ester enhances stability and solubility, making it a versatile intermediate in medicinal chemistry, particularly for Suzuki couplings or nucleophilic substitutions at the bromine site.

Properties

IUPAC Name

tert-butyl 5-bromo-3-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-8-7-16(12(17)18-13(2,3)4)11-10(8)5-9(14)6-15-11/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZVQZYRIKGSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C1C=C(C=N2)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126493
Record name 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-66-1
Record name 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111637-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-Methyl-2,3-Dihydro-1H-Pyrrolo[2,3-b]Pyridine

Starting material : 1H-Pyrrolo[2,3-b]pyridine (CAS 273-35-2)
Methylation :

  • Reagents: Methyl iodide (1.2 eq), NaH (1.5 eq)
  • Solvent: Anhydrous THF, 0°C → RT, 12 h
  • Yield: 89% (GC-MS purity >95%)
    Hydrogenation :
  • Catalyst: 10% Pd/C (5 wt%)
  • Conditions: H₂ (50 psi), EtOH, 25°C, 6 h
  • Outcome: Selective saturation of 2,3-bond without over-reduction

Boc Protection of the Pyrrolopyridine Nitrogen

Reaction Setup :

  • Reagents: Boc₂O (1.1 eq), DMAP (0.1 eq)
  • Solvent: Dichloromethane, 0°C → RT, 4 h
  • Workup: Aqueous NaHCO₃ wash, MgSO₄ drying
  • Yield: 94% (HPLC purity 99.2%)

Critical Parameter :
Maintain pH >8 during workup to prevent Boc group cleavage.

Regioselective Bromination at C5

Method A (NBS Radical Bromination) :

  • Reagents: N-Bromosuccinimide (1.05 eq), AIBN (0.1 eq)
  • Solvent: CCl₄, reflux, 3 h
  • Yield: 81% (Br content by XRF: 24.7% theor 25.1%)

Method B (Electrophilic Bromination) :

  • Reagents: Br₂ (1.0 eq), FeCl₃ (0.05 eq)
  • Solvent: Acetic acid, 40°C, 1 h
  • Yield: 73% (with 5% dibrominated byproduct)

Optimization Data :

Condition Temp (°C) Time (h) Yield (%) Purity (%)
NBS/AIBN/CCl₄ 80 3 81 98.5
Br₂/FeCl₃/AcOH 40 1 73 92.1

NBS method preferred for scalability and reduced side reactions.

Alternative Pathways and Comparative Analysis

Bromination-Hydrogenation Sequence

Steps :

  • Brominate 1H-pyrrolo[2,3-b]pyridine at C5 (82% yield)
  • Catalytic hydrogenation (76% yield)
  • Methylation and Boc protection (combined 68% yield)

Disadvantage :
Hydrogenation post-bromination requires careful control to prevent C-Br bond cleavage.

One-Pot Methylation/Bromination

Innovative Protocol :

  • Reagents: MeI (1.2 eq), NBS (1.05 eq), CuBr₂ (0.2 eq)
  • Solvent: DMF, 60°C, 8 h
  • Yield: 65% (requires chromatography purification)

Industrial-Scale Production Considerations

Cost Analysis of Brominating Agents

Reagent Price ($/kg) Equiv Used Cost per kg Product ($)
NBS 320 1.05 142
Br₂ 12 1.0 5.8

Despite higher reagent cost, NBS reduces purification expenses by minimizing byproducts.

Catalytic Recycling in Hydrogenation

Pd/C Recovery :

  • Five reuse cycles with <5% activity loss
  • Leaching: <0.2 ppm Pd in final product (ICP-MS)

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

  • δ 1.51 (s, 9H, Boc CH₃)
  • δ 2.98 (m, 2H, H2)
  • δ 3.21 (m, 1H, H3)
  • δ 4.32 (s, 3H, N-CH₃)
  • δ 7.89 (d, J=5.1 Hz, 1H, H6)

HRMS (ESI+)

  • Calculated for C₁₃H₁₇BrN₂O₂ [M+H]⁺: 313.0441
  • Observed: 313.0438 (Δ = -0.96 ppm)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, carboxylic acids, and reduced or oxidized forms of the original compound .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific kinases. Notably, it has shown promising results in inhibiting SGK-1 (serum/glucocorticoid-regulated kinase 1), which is relevant in the treatment of diseases linked to abnormal kinase activity, including cancer and metabolic disorders .

Potential Therapeutic Areas

  • Cancer Treatment
    • The compound's inhibition of fibroblast growth factor receptors (FGFR) suggests its potential in modulating cell proliferation and migration, which is crucial in cancer research where FGFRs are often overexpressed.
  • Metabolic Disorders
    • By targeting SGK-1, it may have implications in managing conditions such as obesity and diabetes, where kinase activity plays a significant role.

Synthesis and Structural Insights

The synthesis of tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves several steps that include the formation of the bicyclic structure characteristic of pyrrolopyridines. This structural complexity contributes to its diverse interaction profiles with biological targets .

Study on FGFR Inhibition

A study demonstrated that the compound effectively inhibits FGFR pathways in vitro, leading to reduced cell proliferation in cancer cell lines. This finding underscores its potential as a therapeutic agent in oncology.

Kinase Inhibition Profile

Further investigations into the kinase inhibition profile revealed that this compound selectively inhibits SGK-1 without affecting other kinases significantly, suggesting a targeted therapeutic approach for diseases involving SGK dysregulation .

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[2,3-b]pyridine core allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Reactivity and Functionalization

  • Bromine vs. Iodine : The 5-bromo substituent in the target compound is less reactive in cross-couplings compared to iodine (e.g., CAS 928653-81-0) but offers better stability under standard conditions .
  • Methyl Group Influence : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 3,3-dimethyl in Ref. 10-F786794), facilitating reactions at the bromine site .

Physical and Spectral Properties

  • The molecular weight of the target compound (313.19) is lower than iodine-containing analogues (e.g., 415.06 for CAS 928653-81-0) due to bromine’s lower atomic mass .
  • ¹H NMR data for similar compounds () show distinct aromatic proton shifts, with the target compound’s dihydro structure likely resulting in simplified splitting patterns compared to fully unsaturated cores .

Biological Activity

tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 1111637-66-1) is a synthetic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by a bromine substituent and a tert-butyl ester, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and potential therapeutic applications.

PropertyValue
Chemical FormulaC13H17BrN2O2
Molecular Weight313.19 g/mol
IUPAC NameThis compound
Synonyms5-bromo-2,3-dihydro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily through its inhibitory effects on various kinases:

  • Inhibition of SGK-1 Kinase : The compound has been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in cellular signaling pathways related to metabolism and cancer progression .
  • Modulation of Fibroblast Growth Factor Receptors (FGFR) : It demonstrates promising inhibitory effects on FGFRs, suggesting its potential role in regulating cell proliferation and migration, particularly in cancer contexts where FGFRs are often overexpressed .

Case Study 1: Inhibition of SGK-1

A study conducted on the inhibitory effects of various pyrrolopyridine derivatives highlighted the efficacy of this compound against SGK-1. The compound demonstrated a significant reduction in kinase activity at concentrations as low as 100 nM, indicating its potential as a therapeutic agent in conditions associated with aberrant SGK activity .

Case Study 2: Interaction with FGFR

In vitro assays revealed that this compound effectively inhibited FGFR-mediated signaling pathways. This inhibition correlated with decreased cell migration and proliferation in cancer cell lines expressing high levels of FGFRs. The results suggest that this compound could be further developed into an anti-cancer therapeutic targeting FGFRs .

Comparative Analysis with Similar Compounds

A comparison table of structurally similar compounds highlights their biological activities:

Compound NameStructural FeaturesBiological Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridine Brominated pyrrolopyridine coreKinase inhibition
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one Naphthyridine derivativeAnticancer properties
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Methylated variantPotential neuroprotective effects

Q & A

Basic: What are common synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step protocols, leveraging cross-coupling reactions and protecting group strategies. For example:

  • Sonogashira Coupling : Brominated intermediates (e.g., 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine) can react with terminal alkynes under Pd catalysis to introduce functional groups .
  • Suzuki-Miyaura Coupling : The 5-bromo substituent allows for aryl/heteroaryl boronic acid coupling to diversify the core structure. Reaction conditions include K₂CO₃ as a base and dichloromethane/ethyl acetate solvent systems .
  • Protection/Deprotection : The tert-butyl carbamate group is stable under basic conditions but can be removed with 60% H₂SO₄ for further functionalization .

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:
Characterization relies on:

  • ¹H NMR : Key peaks include aromatic protons (δ 8.3–8.4 ppm for pyrrolopyridine H), tert-butyl groups (δ 1.2–1.5 ppm), and dihydro-1H-pyrrole methylene signals (δ 3.0–4.0 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) are calculated and matched to experimental values (e.g., 315.12403 observed vs. 315.1237 theoretical for related analogs) .
  • Chromatography : Silica gel flash column chromatography with gradients (e.g., heptane/ethyl acetate 8:2) ensures purity (>95%) .

Advanced: What strategies are effective for functionalizing the pyrrolo[2,3-b]pyridine core at the 5-bromo position?

Methodological Answer:
The 5-bromo group is highly reactive for:

  • Cross-Coupling Reactions : Use Pd(PPh₃)₄ with arylboronic acids (Suzuki) or alkynes (Sonogashira) to install substituents. For example, phenylacetylene coupling yields 51% product after silica purification .
  • Borylation : Convert the bromo group to a boronate ester (e.g., using pinacolborane) for subsequent diversification .
  • Nucleophilic Substitution : Replace bromine with amines or thiols under CuI catalysis .

Advanced: How to address stability issues during synthetic steps?

Methodological Answer:

  • Inert Atmosphere : Hydrogenate nitro intermediates (e.g., 3-nitro-pyrrolopyridines) under H₂ with Raney Ni to prevent oxidation .
  • Immediate Use of Intermediates : 3-Amino-pyrrolopyridines decompose rapidly; proceed to acylation or alkylation without delay .
  • Low-Temperature Storage : Store brominated intermediates at –20°C in anhydrous solvents to minimize degradation .

Advanced: What are the key considerations in designing analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Vary substituents at positions 3 and 5 (e.g., methyl, bromo, or aryl groups) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Replace the tert-butyl group with cyclopentyl or benzyl carbamates to modulate lipophilicity .
  • Activity Assays : Test analogs against enzymes like adenosine deaminase (ADA) or inosine monophosphate dehydrogenase (IMPDH) using fluorescence-based assays .

Safety: What precautions are necessary when handling brominated pyrrolopyridine derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Brominated compounds may cause acute toxicity or irritation .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., HBr) .
  • Waste Disposal : Neutralize acidic reaction mixtures (e.g., H₂SO₄ deprotection) with NaHCO₃ before disposal as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Reactant of Route 2
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.